molecular formula C14H28O3 B1582416 Peroxyneodecanoic acid, tert-butyl ester CAS No. 26748-41-4

Peroxyneodecanoic acid, tert-butyl ester

Cat. No.: B1582416
CAS No.: 26748-41-4
M. Wt: 244.37 g/mol
InChI Key: NMOALOSNPWTWRH-UHFFFAOYSA-N
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Description

Peroxyneodecanoic acid, tert-butyl ester is an organic peroxide compound known for its strong oxidizing properties. It is commonly used as an initiator in polymerization reactions due to its ability to decompose and generate free radicals. This compound is sensitive to heat and shock, making it essential to handle with care.

Preparation Methods

Synthetic Routes and Reaction Conditions

Peroxyneodecanoic acid, tert-butyl ester can be synthesized through the reaction of neodecanoic acid or neodecanoyl chloride with tert-butyl hydroperoxide. The reaction typically requires a catalyst and is carried out under controlled temperature conditions to prevent decomposition .

Industrial Production Methods

In industrial settings, the production of this compound involves stringent temperature control measures to ensure safety and product stability. The compound is often produced in a solvent slurry to mitigate the risk of explosion .

Chemical Reactions Analysis

Types of Reactions

Peroxyneodecanoic acid, tert-butyl ester primarily undergoes decomposition reactions, where it breaks down to form free radicals. These free radicals can initiate polymerization reactions, making the compound valuable in the production of various polymers .

Common Reagents and Conditions

The decomposition of this compound can be triggered by heat, light, or the presence of certain catalysts. Common reagents used in these reactions include radical initiators and stabilizers to control the rate of decomposition .

Major Products Formed

The primary products formed from the decomposition of this compound are free radicals, which can further react with monomers to form polymers. The specific products depend on the monomers used in the polymerization process .

Scientific Research Applications

Peroxyneodecanoic acid, tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as a radical initiator in polymerization reactions to synthesize various polymers.

    Biology: The compound is studied for its potential use in controlled drug delivery systems due to its ability to generate free radicals.

    Medicine: Research is ongoing to explore its use in targeted cancer therapies, where free radicals can be used to destroy cancer cells.

    Industry: It is widely used in the production of plastics, rubbers, and other polymer-based materials

Mechanism of Action

The mechanism of action of peroxyneodecanoic acid, tert-butyl ester involves the generation of free radicals through decomposition. These free radicals can initiate chain reactions in polymerization processes. The molecular targets include monomers that react with the free radicals to form long polymer chains .

Comparison with Similar Compounds

Similar Compounds

  • Peroxyacetic acid, tert-butyl ester
  • Peroxybenzoic acid, tert-butyl ester
  • Peroxyisobutyric acid, tert-butyl ester

Uniqueness

Peroxyneodecanoic acid, tert-butyl ester is unique due to its specific structure, which provides a balance between stability and reactivity. This makes it particularly useful in controlled polymerization reactions where precise control over the initiation process is required .

Properties

IUPAC Name

tert-butyl 7,7-dimethyloctaneperoxoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O3/c1-13(2,3)11-9-7-8-10-12(15)16-17-14(4,5)6/h7-11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOALOSNPWTWRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCCCC(=O)OOC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883128
Record name tert-Butyl 7,7-dimethylperoxyoctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26748-41-4, 1414415-51-2
Record name tert-Butyl peroxyneodecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026748414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl 7,7-dimethylperoxyoctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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